Silane, trimethyl(4-(methylthio)phenyl)-

Overview

Description

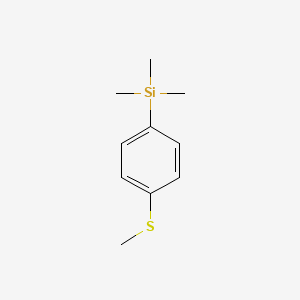

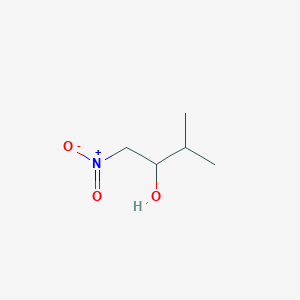

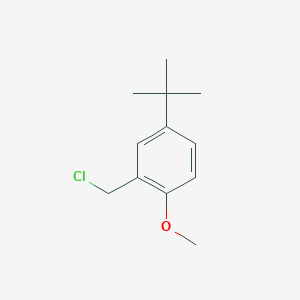

Silane, trimethyl(4-(methylthio)phenyl)- (CAS Number: 22515-25-9) is a chemical compound with the molecular formula C10H16SSi . It falls under the category of organosilicon compounds. The compound consists of a silicon atom (Si) bonded to three methyl groups (CH3) and a phenyl group (C6H5) substituted with a sulfur atom (S) at the para position. The compound’s IUPAC name is methyl 4-(trimethylsilyl)phenyl sulfide .

Synthesis Analysis

The synthesis of trimethyl(4-(methylthio)phenyl)silane involves the reaction of a suitable phenylthiol compound with trimethylsilyl chloride (Me3SiCl) or trimethylsilyl bromide (Me3SiBr). The reaction proceeds through nucleophilic substitution, resulting in the replacement of the halogen atom with the phenylthiol group. The final product is a stable silane compound with the desired substitution pattern .Molecular Structure Analysis

The molecular structure of trimethyl(4-(methylthio)phenyl)silane consists of a silicon atom (Si) bonded to three methyl groups (CH3) and a phenyl group (C6H5) substituted with a sulfur atom (S) at the para position. The compound’s 3D structure can be visualized using molecular modeling software .Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Safety and Hazards

Scientific Research Applications

Protecting Group for Silicon in Synthesis

- Silane derivatives, such as triorganyl(2,4,6-trimethoxyphenyl)silanes, have been used as acid-labile protecting groups for silicon in synthesis. They serve as reagents for selective cleavage to produce useful chlorosilanes and have potential in silylation with various nucleophiles (Popp et al., 2007).

Precursor in Chemical Vapor Deposition

- Trimethyl(phenyl)silane has been studied as a precursor for gas phase processes in the deposition of SiCx:H films. Its volatility and thermal stability make it suitable for chemical vapor deposition (CVD) processes, particularly in producing dielectric films of hydrogenated silicon carbide (Ermakova et al., 2015).

Modular Synthesis of Functionalized Benzosiloles

- The cyclization of (o-alkynylphenyl)silane into benzosiloles, mediated by trimethylstannyllithium, enables the modular synthesis of functionalized benzosiloles. These compounds show promise as electronic materials for organic light emitting devices and organic photovoltaic cells (Ilies et al., 2008).

Photosensitive Surface Modifications

- Bifunctional molecules like trimethoxy[4-(thiocyanatomethyl)phenyl]silane (Si−SCN) have been synthesized for patterned surface modifications. They undergo photochemical reactions under UV light, allowing for applications in modifying oxidized silicon surfaces (Lex et al., 2008).

Conversion of Esters to Allylsilanes

- Trimethyl(2-Methylene-4-Phenyl-3-Butenyl)Silane is used in the conversion of esters to allylsilanes. This process has implications in organic synthesis, offering a route to synthesize various silane derivatives (Bunnelle & Narayanan, 2003).

Insertion into Si–N Bond

- Trimethyl(N-morpholino)silane and dimethyl-di(N-morpholino)silane are used in reactions with CO2 and isothiocyanates. These insertion reactions form compounds with carbamoylic and thiourea moieties, demonstrating the reactivity of silane derivatives in organosilicon chemistry (Herbig et al., 2018).

Silylolefination in Organic Synthesis

- Nickel-catalyzed silylolefination, using trimethyl(4-phenyl-1,3-butadienyl)silane, provides a method for the synthesis of complex organic molecules. This technique is useful in the field of organic chemistry for creating specific molecular structures (Ni & Luh, 2003).

Preparation of Aryl Methyl and Aryl Phenyl Sulfides

- Aryl methyl and aryl phenyl sulfides are prepared using trimethyl(methylthio)- and trimethyl(phenylthio)silanes. This method is significant in the synthesis of organosulfur compounds (Prakash et al., 2002).

properties

IUPAC Name |

trimethyl-(4-methylsulfanylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16SSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZLJXUFHVCGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177035 | |

| Record name | Silane, trimethyl(4-(methylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, trimethyl(4-(methylthio)phenyl)- | |

CAS RN |

22515-25-9 | |

| Record name | Silane, trimethyl(4-(methylthio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022515259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(4-(methylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)

![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3049854.png)

![Benzene, [(3-butynyloxy)methyl]-](/img/structure/B3049857.png)